Computed XLogP3 and Hydrogen Bond Acceptor Count Differentiate 501104-99-0 from the Amide Analog 3814-10-6
Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate (501104-99-0) exhibits a calculated XLogP3 of 3.1 and four hydrogen bond acceptors (no donors), whereas the amide analog methyl 4-(phenylcarbamoyl)benzoate (3814-10-6) has a lower XLogP3 of 2.5, three hydrogen bond acceptors, and one hydrogen bond donor [1][2]. This 0.6-unit increase in predicted lipophilicity, combined with donor elimination, can alter membrane permeability and protein binding profiles in a fragment screening context [3]. Although no direct experimental comparison exists, these computed differences are substantial enough to predict divergent pharmacokinetic and target-engagement behaviors.
| Evidence Dimension | Predicted lipophilicity and hydrogen bond capacity |
|---|---|
| Target Compound Data | XLogP3 = 3.1; HBA = 4; HBD = 0 |
| Comparator Or Baseline | Methyl 4-(phenylcarbamoyl)benzoate (3814-10-6): XLogP3 = 2.5; HBA = 3; HBD = 1 |
| Quantified Difference | ΔXLogP3 = +0.6; HBA increase of 1; HBD decrease of 1 |
| Conditions | Computed properties via PubChem (XLogP3 3.0 algorithm) and ChemicalBook; experimental validation not reported |
Why This Matters
Procurement decisions in FBDD require compounds with controlled lipophilicity and well-defined hydrogen-bonding profiles; the target compound's higher XLogP3 and lack of a hydrogen bond donor may favor blood-brain barrier penetration or reduce promiscuous binding relative to the amide analog.
- [1] PubChem Compound Summary for CID 889916, Methyl 4-((methyl(phenyl)carbamoyl)oxy)benzoate. https://pubchem.ncbi.nlm.nih.gov/compound/501104-99-0 View Source
- [2] PubChem Estimated Properties for Methyl 4-(phenylcarbamoyl)benzoate (CID 520072). https://pubchem.ncbi.nlm.nih.gov/compound/520072 View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
